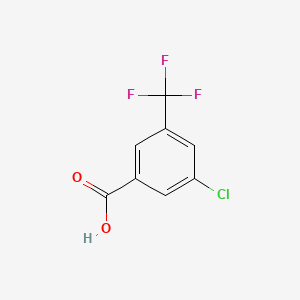

3-chloro-5-(trifluoromethyl)benzoic Acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-chloro-5-(trifluoromethyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4ClF3O2/c9-6-2-4(7(13)14)1-5(3-6)8(10,11)12/h1-3H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDLOGBMWOUINGG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1C(F)(F)F)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4ClF3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90396641 | |

| Record name | 3-chloro-5-(trifluoromethyl)benzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90396641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53985-49-2 | |

| Record name | 3-chloro-5-(trifluoromethyl)benzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90396641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Chloro-5-(trifluoromethyl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Senior Application Scientist's Guide to 3-Chloro-5-(Trifluoromethyl)benzoic Acid

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

3-Chloro-5-(trifluoromethyl)benzoic acid, identified by CAS Number 53985-49-2 , is a highly functionalized aromatic carboxylic acid of significant interest in modern chemical research and development.[1][2] Its unique substitution pattern, featuring both an electron-withdrawing chloro group and a lipophilic trifluoromethyl group, makes it a versatile and valuable building block. This guide provides a comprehensive technical overview of its properties, synthesis, analysis, and applications, with a particular focus on its role in medicinal chemistry and drug discovery. The insights and protocols herein are curated to empower researchers to leverage this compound's full potential in their synthetic and developmental endeavors.

Core Compound Identification and Physicochemical Properties

Proper identification is the bedrock of reproducible science. This compound is unambiguously identified by its CAS registry number. Its structural and chemical properties are summarized below.

Table 1: Physicochemical and Identification Data

| Property | Value | Source(s) |

| CAS Number | 53985-49-2 | [1][2] |

| Molecular Formula | C₈H₄ClF₃O₂ | [2][3] |

| Molecular Weight | 224.57 g/mol | [2][3] |

| IUPAC Name | This compound | [3] |

| Synonyms | 3-Chloro-5-carboxybenzotrifluoride | [1] |

| Appearance | White to off-white solid/powder | [2] |

| Melting Point | 130 - 132 °C | [4] |

| Solubility | Soluble in water and common organic solvents like ethyl acetate. | [2] |

The presence of the trifluoromethyl (-CF₃) group is a critical feature, as it can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity—properties highly sought after in drug design.[5]

Synthesis and Purification Strategies

The synthesis of this compound typically involves multi-step sequences starting from more common precursors. The choice of a synthetic route is often dictated by the availability of starting materials, scalability, and desired purity.

Common Synthetic Pathways

A prevalent strategy involves the oxidation of a corresponding toluene derivative. Another approach could be the carboxylation of a Grignard reagent formed from a suitable brominated precursor, a method proven effective for analogous compounds.[6] The pathway chosen must carefully manage the regioselectivity of the halogenation and subsequent reactions.

Caption: Conceptual workflow for the synthesis of the target compound.

Laboratory-Scale Synthesis & Purification Protocol

This protocol describes a representative synthesis via Sandmeyer-type reaction followed by purification.

Expertise Insight: The Sandmeyer reaction is a robust method for introducing a chloro-substituent onto an aromatic ring starting from an aniline. The subsequent purification via recrystallization or column chromatography is crucial for removing inorganic salts and organic byproducts.

Protocol: Synthesis from 3-Amino-5-(trifluoromethyl)benzoic acid

-

Diazotization:

-

Dissolve 3-amino-5-(trifluoromethyl)benzoic acid (1.0 eq) in an aqueous solution of hydrochloric acid (3.0 eq) at 0-5 °C.

-

Slowly add a solution of sodium nitrite (1.1 eq) in water, maintaining the temperature below 5 °C. Stir for 30 minutes to form the diazonium salt.

-

-

Sandmeyer Reaction:

-

In a separate flask, prepare a solution of copper(I) chloride (1.2 eq) in hydrochloric acid.

-

Slowly add the cold diazonium salt solution to the CuCl solution. Vigorous nitrogen evolution will be observed.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours.

-

-

Workup and Extraction:

-

Purification:

-

The crude solid can be purified by silica gel column chromatography using a hexane/ethyl acetate gradient.[2]

-

Alternatively, recrystallization from a suitable solvent system (e.g., toluene/hexanes) can be employed to yield the final product as a white powder.

-

Caption: Standard workflow for the purification and quality control of the final product.

Applications in Drug Discovery and Development

This compound is not typically an active pharmaceutical ingredient (API) itself but serves as a crucial intermediate or building block. Its structure is found within several advanced drug candidates and patented compounds.

Key Roles:

-

Scaffold for Bioactive Molecules: The carboxylic acid group provides a convenient handle for amide bond formation, a cornerstone of medicinal chemistry, allowing for its conjugation to amines to explore structure-activity relationships (SAR).

-

Modulation of Physicochemical Properties: The chloro and trifluoromethyl groups fine-tune the electronics and lipophilicity of the parent molecule, which can lead to improved cell permeability, metabolic stability, and target engagement.[5]

-

Precursor for Complex Heterocycles: It is a valuable starting material for synthesizing more complex heterocyclic systems, which are prevalent in modern pharmaceuticals. For example, related trifluoromethyl- and chloro-substituted benzamides are precursors to potent antitubercular agents.[7]

Caption: Use as a core building block in the synthesis of a target drug molecule.

Safety, Handling, and Storage

As with any laboratory chemical, proper handling of this compound is essential for ensuring personnel safety.

Hazard Identification (GHS Classification):

-

Eye Irritation (Category 2A): Causes serious eye irritation.[3][8]

-

Specific Target Organ Toxicity (Single Exposure, Category 3): May cause respiratory irritation.[3][8]

Table 2: Recommended Safety and Handling Procedures

| Procedure | Recommendation | Rationale |

| Personal Protective Equipment (PPE) | Wear chemical-resistant gloves, safety goggles, and a lab coat. | To prevent skin and eye contact, which can cause irritation.[4] |

| Handling | Use only in a well-ventilated area, preferably in a chemical fume hood. Avoid breathing dust.[4] | To prevent respiratory tract irritation.[3][8] |

| Storage | Store in a tightly closed container in a dry, cool, and well-ventilated place.[4] | To maintain compound integrity and prevent accidental exposure. |

| First Aid (Eyes) | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[4] | Immediate and thorough rinsing is critical to minimize eye damage. |

| First Aid (Skin) | Wash with plenty of soap and water. If skin irritation occurs, get medical advice.[4] | To remove the compound and mitigate irritation. |

Conclusion

This compound (CAS 53985-49-2) is a strategically important building block for chemical synthesis. Its distinct electronic and steric properties make it a valuable tool for medicinal chemists aiming to optimize the pharmacokinetic and pharmacodynamic profiles of drug candidates. A thorough understanding of its properties, synthetic routes, and handling requirements, as outlined in this guide, is fundamental to its effective and safe utilization in the laboratory and beyond.

References

-

This compound cas:53985-49-2 . Source: Zhengzhou Alfa Chemical Co.,Ltd. URL: [Link]

-

This compound | C8H4ClF3O2 | CID 3802362 . Source: PubChem. URL: [Link]

-

chemical label this compound . Source: ECHA. URL: [Link]

-

3-Chloro-5-fluorobenzoic acid | C7H4ClFO2 | CID 2734840 . Source: PubChem. URL: [Link]

-

3-Chloro-2,4,5-trifluorobenzoic acid . Source: ResearchGate. URL: [Link]

- Process of preparing 3-trifluoromethyl benzoic acid. Source: Google Patents.

-

Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities . Source: Journal of Biomedical Research & Environmental Sciences. URL: [Link]

-

2-Chloro-3-nitro-5-(trifluoromethyl)benzoic acid and -benzamide . Source: IUCr Journals. URL: [Link]

- Process for the synthesis of 3,5-bis(trifluoromethyl)benzoic acid. Source: Google Patents.

-

RQ-00203078 . Source: Wikipedia. URL: [Link]

Sources

- 1. China this compound CAS:53985-49-2 Manufacturers - Free Sample - Alfa Chemical [alfachemch.com]

- 2. This compound | 53985-49-2 [chemicalbook.com]

- 3. This compound | C8H4ClF3O2 | CID 3802362 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. fishersci.com [fishersci.com]

- 5. jelsciences.com [jelsciences.com]

- 6. US6489507B1 - Process for the synthesis of 3,5-bis(trifluoromethyl)benzoic acid - Google Patents [patents.google.com]

- 7. journals.iucr.org [journals.iucr.org]

- 8. chemical-label.com [chemical-label.com]

An In-depth Technical Guide to the Physical Properties of 3-chloro-5-(trifluoromethyl)benzoic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-chloro-5-(trifluoromethyl)benzoic acid is a halogenated aromatic carboxylic acid of significant interest in medicinal chemistry and drug discovery. Its unique substitution pattern, featuring both a chloro and a trifluoromethyl group, imparts distinct electronic and lipophilic properties that can influence a molecule's pharmacokinetic and pharmacodynamic profile. A thorough understanding of its physical properties is paramount for its effective utilization in synthesis, formulation, and biological screening. This guide provides a comprehensive overview of the key physical characteristics of this compound, complete with experimental protocols for their determination and insights into the underlying scientific principles.

Core Physical Properties

A summary of the core physical properties of this compound is presented in the table below. These values are crucial for a range of applications, from predicting its behavior in different solvent systems to ensuring its stability under various experimental conditions.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₄ClF₃O₂ | --INVALID-LINK-- |

| Molecular Weight | 224.57 g/mol | --INVALID-LINK-- |

| Melting Point | 98-101 °C | --INVALID-LINK-- |

| Boiling Point | 263 °C | --INVALID-LINK-- |

| Appearance | White to light yellow crystalline powder | --INVALID-LINK-- |

| Solubility | Soluble in water.[1] Further quantitative data is not readily available. For a related compound, 3,5-Bis(trifluoromethyl)benzoic acid, it is slightly soluble in water and soluble in DMSO and Methanol.[2] | Various |

| pKa | An experimentally determined pKa value for this compound is not readily available in the cited literature. However, the pKa of benzoic acid is approximately 4.2. The electron-withdrawing nature of the chloro and trifluoromethyl groups is expected to increase the acidity of the carboxylic acid, resulting in a lower pKa value. For comparison, the predicted pKa of the structurally similar 3,5-bis(trifluoromethyl)benzoic acid is 3.34±0.10.[2] | N/A |

Experimental Determination of Physical Properties

The accurate determination of physical properties is fundamental to chemical research. The following sections detail standardized experimental protocols for measuring key parameters of this compound.

Melting Point Determination

The melting point of a solid is a critical indicator of its purity. A sharp melting range typically signifies a high degree of purity, while a broad and depressed range suggests the presence of impurities.

-

Sample Preparation: A small amount of dry, finely powdered this compound is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, and the temperature is gradually increased.

-

Observation: The temperature at which the substance first begins to melt (the first appearance of liquid) and the temperature at which the entire sample has completely liquefied are recorded. This range is reported as the melting point.

-

Heating Rate: A slower heating rate (1-2 °C per minute) in the vicinity of the expected melting point is crucial for an accurate determination.

The rationale behind this method lies in the thermodynamics of phase transitions. For a pure crystalline solid, the transition from the solid to the liquid phase occurs at a specific temperature. Impurities disrupt the crystal lattice, leading to a decrease in the energy required to break the intermolecular forces, thus lowering and broadening the melting point range.

pKa Determination by Potentiometric Titration

The acid dissociation constant (pKa) is a quantitative measure of the strength of an acid in solution. For a drug candidate, the pKa is a critical parameter as it influences its absorption, distribution, metabolism, and excretion (ADME) properties.[3]

-

Solution Preparation: A standard solution of this compound of known concentration (e.g., 0.01 M) is prepared in a suitable solvent, typically a mixture of water and an organic co-solvent like methanol or acetonitrile to ensure solubility.[3]

-

Titration Setup: The solution is placed in a thermostated vessel equipped with a calibrated pH electrode and a magnetic stirrer.

-

Titration: A standardized solution of a strong base (e.g., 0.1 M NaOH) is added in small, precise increments.

-

Data Collection: The pH of the solution is recorded after each addition of the titrant.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, where half of the acid has been neutralized. This can be more accurately determined from the first or second derivative of the titration curve.[4]

This method is based on the Henderson-Hasselbalch equation, which relates the pH of a solution to the pKa of the acid and the ratio of the concentrations of the deprotonated and protonated forms. At the half-equivalence point, the concentrations of the acid and its conjugate base are equal, and thus the pH is equal to the pKa.[5]

Solubility Determination by Shake-Flask Method

Solubility is a crucial property for drug candidates, as it directly impacts bioavailability. The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound.[6]

-

Sample Preparation: An excess amount of solid this compound is added to a known volume of the desired solvent (e.g., water, buffer at a specific pH, ethanol, DMSO) in a sealed flask.

-

Equilibration: The flask is agitated in a constant temperature shaker bath for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium is reached between the undissolved solid and the solution.[6]

-

Sample Separation: The saturated solution is carefully separated from the excess solid by filtration or centrifugation.

-

Quantification: The concentration of the dissolved compound in the filtrate or supernatant is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).[7]

-

Calculation: The solubility is expressed as the concentration of the saturated solution (e.g., in g/L or mol/L).

The principle behind this method is the establishment of a thermodynamic equilibrium where the rate of dissolution of the solid is equal to the rate of precipitation. The resulting concentration represents the maximum amount of the compound that can dissolve in the solvent under the specified conditions.

References

- 1. rsc.org [rsc.org]

- 2. 3,5-Bis(trifluoromethyl)benzoic acid CAS#: 725-89-3 [m.chemicalbook.com]

- 3. asianpubs.org [asianpubs.org]

- 4. creative-bioarray.com [creative-bioarray.com]

- 5. dergipark.org.tr [dergipark.org.tr]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. Shake-Flask Solubility Assay - Enamine [enamine.net]

An In-depth Technical Guide to 3-chloro-5-(trifluoromethyl)benzoic acid: A Cornerstone in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Fluorinated Building Blocks

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds has emerged as a paramount strategy for optimizing the pharmacological profile of drug candidates. The unique physicochemical properties imparted by fluorine, such as enhanced metabolic stability, increased lipophilicity, and altered electronic character, provide a powerful tool for fine-tuning the efficacy and pharmacokinetics of therapeutic agents.[1][2] Among the repertoire of fluorinated building blocks, 3-chloro-5-(trifluoromethyl)benzoic acid stands out as a pivotal intermediate, most notably for its integral role in the synthesis of blockbuster drugs such as the selective COX-2 inhibitor, Celecoxib.[3][4] This guide, authored from the perspective of a Senior Application Scientist, aims to provide a comprehensive technical overview of this compound, encompassing its chemical attributes, synthesis, analytical characterization, and its profound impact on drug design and development.

Physicochemical Properties and Structural Attributes

This compound is a substituted aromatic carboxylic acid with the molecular formula C₈H₄ClF₃O₂ and a molecular weight of approximately 224.56 g/mol .[5] The strategic placement of a chlorine atom and a trifluoromethyl group on the benzoic acid core at the meta-positions relative to the carboxyl group is instrumental to its utility in medicinal chemistry.

| Property | Value | Source |

| Molecular Formula | C₈H₄ClF₃O₂ | [5] |

| Molecular Weight | 224.56 g/mol | [5] |

| Appearance | Off-white to yellow solid | [6] |

| Melting Point | 98-101 °C | [6] |

| CAS Number | 53985-49-2 | [5] |

The trifluoromethyl group, a strong electron-withdrawing moiety, significantly influences the electronic properties of the aromatic ring and enhances the acidity of the carboxylic acid. Its high lipophilicity is a key factor in improving the membrane permeability and overall bioavailability of drug molecules.[1] Furthermore, the carbon-fluorine bond is exceptionally strong, rendering the trifluoromethyl group highly resistant to metabolic degradation, which in turn can extend the half-life of a drug.[1] The presence of the chlorine atom further modulates the electronic and steric properties of the molecule, offering an additional point for synthetic diversification and influencing binding interactions with biological targets.[7]

Caption: Chemical structure of this compound.

Synthesis and Mechanistic Considerations

The synthesis of this compound is a critical process for its application in drug manufacturing. Several synthetic routes have been reported, with a common and scalable approach involving the hydrolysis of a corresponding benzotrichloride precursor.

A representative synthetic protocol is outlined below:

Caption: A general synthetic workflow for trifluoromethyl benzoic acids.

A Detailed Synthetic Protocol:

A common laboratory-scale synthesis involves the Grignard reaction of a suitable precursor followed by carboxylation.

Step 1: Formation of the Grignard Reagent

1-bromo-3-chloro-5-(trifluoromethyl)benzene is reacted with magnesium turnings in an anhydrous ether solvent, such as tetrahydrofuran (THF), to form the corresponding Grignard reagent. This reaction is typically initiated with a small amount of iodine or 1,2-dibromoethane and is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent quenching of the highly reactive organometallic intermediate by atmospheric moisture or oxygen. The reaction is exothermic and requires careful temperature control.[8]

Step 2: Carboxylation

The freshly prepared Grignard reagent is then slowly added to a vessel containing solid carbon dioxide (dry ice) or bubbled with gaseous CO₂ at low temperatures (e.g., -78 °C).[9] The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbon of carbon dioxide to form a magnesium carboxylate salt.

Step 3: Acidic Workup

The reaction mixture is then quenched with a dilute aqueous acid, such as hydrochloric acid, to protonate the carboxylate salt, yielding the final product, this compound. The product can then be extracted with an organic solvent and purified by recrystallization or column chromatography.

Mechanistic Rationale: The Grignard reaction is a classic and robust method for carbon-carbon bond formation. The choice of an aprotic ether solvent is crucial as it solvates the magnesium ion, stabilizing the Grignard reagent. The low temperature for the carboxylation step is necessary to prevent side reactions, such as the reaction of the Grignard reagent with the newly formed carboxylate. The acidic workup is a standard procedure to protonate the salt and isolate the free carboxylic acid.

Analytical Characterization: Ensuring Purity and Identity

For applications in drug development, rigorous analytical characterization is imperative to confirm the identity and purity of this compound. A combination of spectroscopic and chromatographic techniques is employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum of this compound is expected to show three distinct signals in the aromatic region, corresponding to the three protons on the benzene ring. Due to the substitution pattern, these protons will exhibit characteristic splitting patterns (e.g., singlets or finely split multiplets). The acidic proton of the carboxyl group will typically appear as a broad singlet at a downfield chemical shift (δ > 10 ppm), which may be exchangeable with D₂O.

¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon environments in the molecule. The carbonyl carbon of the carboxylic acid will resonate at a characteristic downfield chemical shift (δ > 165 ppm). The carbon atom attached to the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms. The remaining aromatic carbons will have distinct chemical shifts influenced by the electron-withdrawing effects of the chloro and trifluoromethyl substituents.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of this compound will show a molecular ion peak [M]⁺ corresponding to its molecular weight. The fragmentation pattern will be characteristic of a benzoic acid derivative, with prominent fragments arising from the loss of the hydroxyl group (-OH), the carboxyl group (-COOH), and potentially the trifluoromethyl group (-CF₃).[10] The isotopic pattern of the molecular ion and chlorine-containing fragments will show the characteristic M and M+2 peaks in an approximate 3:1 ratio, confirming the presence of one chlorine atom.

Chromatographic Techniques

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a standard method for assessing the purity of this compound. A C18 column with a mobile phase consisting of a mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., water with a small amount of acid like phosphoric or formic acid) is typically used.[11] Detection is commonly performed using a UV detector at a wavelength where the analyte exhibits strong absorbance (e.g., around 254 nm).

Gas Chromatography (GC): For GC analysis, the carboxylic acid is often derivatized, for instance, by esterification, to increase its volatility and thermal stability. GC coupled with a mass spectrometer (GC-MS) can provide both separation and structural information, making it a powerful tool for identifying and quantifying impurities.

Application in Drug Discovery: The Case of Celecoxib

The most prominent application of this compound is as a key starting material in the synthesis of Celecoxib, a selective cyclooxygenase-2 (COX-2) inhibitor used for the treatment of arthritis and acute pain.[3][4]

Caption: Simplified synthetic pathway to Celecoxib highlighting the role of the key intermediate.

In the synthesis of Celecoxib, this compound is converted into a more reactive intermediate, such as an acid chloride or an ester, which then undergoes a series of reactions to form the pyrazole core of the drug molecule. The 3-(trifluoromethyl)phenyl group is a crucial pharmacophore that contributes significantly to the selective binding of Celecoxib to the COX-2 enzyme. The trifluoromethyl group occupies a hydrophobic pocket in the active site of COX-2, which is larger than the corresponding pocket in the COX-1 isoform, thus conferring selectivity. The chloro substituent further modulates the electronic and steric properties, contributing to the overall binding affinity and pharmacokinetic profile of the drug.

Safety and Handling

This compound is classified as a hazardous substance and requires careful handling in a laboratory or industrial setting. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), it is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[5]

Recommended Handling Procedures:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat. In case of dust formation, a respirator may be necessary.

-

Ventilation: Handle the compound in a well-ventilated area, preferably in a chemical fume hood.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of the chemical and its container in accordance with local, regional, and national regulations.

Conclusion

This compound is a quintessential example of a strategically designed building block that has had a profound impact on modern drug discovery and development. Its unique combination of a chloro and a trifluoromethyl substituent on a benzoic acid scaffold provides medicinal chemists with a versatile tool to enhance the pharmacological properties of drug candidates. The well-established synthetic routes and analytical methods for this compound further solidify its importance in the pharmaceutical industry. As the demand for more effective and safer therapeutics continues to grow, the role of key intermediates like this compound will undoubtedly remain central to the innovation of new medicines.

References

-

Ningbo Inno Pharmchem Co., Ltd. (2025). The Significance of Trifluoromethyl Groups in Pharmaceutical Intermediates. Ningbo Inno Pharmchem Co., Ltd. Blog. [Link]

-

Zaharia, V., et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 3009. [Link]

-

Wikipedia. (n.d.). Trifluoromethyl group. In Wikipedia. Retrieved January 2, 2026, from [Link]

-

New Drug Approvals. (n.d.). Celecoxib. New Drug Approvals. [Link]

-

SIELC Technologies. (2018). 3-(Trifluoromethyl)benzoic acid. SIELC Technologies. [Link]

-

Zenodo. (2020). SYNTHESIS AND CHARACTERIZATION OF ISOMERS OF COX-2 INHIBITOR, CELECOXIB. Zenodo. [Link]

- Google Patents. (n.d.).

-

ResearchGate. (n.d.). Mass spectrum showing the fragmentation pattern of (a) the B5 fraction... ResearchGate. [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

- Google Patents. (n.d.). Process for the synthesis of 3,5-bis(trifluoromethyl)benzoic acid.

- Google Patents. (n.d.). CN101066917A - Process of preparing 3-trifluoromethyl benzoic acid.

- Google Patents. (n.d.). CN107417518A - To trifluoromethylbenzoic acid synthetic method between a kind of neighbour.

-

PubChem. (n.d.). This compound. PubChem. [Link]

-

BIPM. (2019). Internal Standard Reference Data for qNMR: 3,5-Bis(trifluoromethyl)benzoic Acid [ISRD-05]. BIPM. [Link]

-

MDPI. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Processes, 10(10), 2054. [Link]

-

PubMed. (2014). Discovery of a series of aryl-N-(3-(alkylamino)-5-(trifluoromethyl)phenyl)benzamides as TRPA1 antagonists. Bioorganic & Medicinal Chemistry Letters, 24(23), 5364-5368. [Link]

-

American Laboratory. (2015). Application of HPLC in the Synthesis of 2,4,5-Trifluorobenzoic Acid. American Laboratory. [Link]

-

Alfa Aesar. (n.d.). This compound. Alfa Aesar. [Link]

-

ResearchGate. (2013). 3-Chloro-2,4,5-trifluorobenzoic acid. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 1), o30. [Link]

-

IUCr Journals. (2021). 2-Chloro-3-nitro-5-(trifluoromethyl)benzoic acid and -benzamide: structural characterization of two precursors for antitubercular benzothiazinones. Acta Crystallographica Section C: Structural Chemistry, 77(Pt 1), 24-31. [Link]

-

MDPI. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Processes, 10(10), 2054. [Link]

-

Taylor & Francis. (n.d.). In vitro toxicology – Knowledge and References. Taylor & Francis. [Link]

-

PubMed. (2014). "The future of in vitro toxicology". Toxicology in Vitro, 28(8), 1547-1550. [Link]

-

Doc Brown's Chemistry. (n.d.). mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions... Doc Brown's Chemistry. [Link]

-

MDPI. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules, 28(14), 5489. [Link]

-

PMC. (2021). In vitro and in vivo assessments of the genotoxic potential of 3‐chloroallyl alcohol. Journal of Applied Toxicology, 41(1), 126-137. [Link]

-

PubMed. (1977). Pharmacokinetics of 3,3',5,5'-tetrachlorobiphenyl in the male rat. Drug Metabolism and Disposition, 5(5), 444-450. [Link]

-

PubChem. (n.d.). 3-(Trifluoromethyl)benzoic acid. PubChem. [Link]

Sources

- 1. arborpharmchem.com [arborpharmchem.com]

- 2. arborpharmchem.com [arborpharmchem.com]

- 3. newdrugapprovals.org [newdrugapprovals.org]

- 4. zenodo.org [zenodo.org]

- 5. This compound | C8H4ClF3O2 | CID 3802362 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. China this compound CAS:53985-49-2 Manufacturers - Free Sample - Alfa Chemical [alfachemch.com]

- 7. Pharmacokinetics of 3,3',5,5'-tetrachlorobiphenyl in the male rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 3,5-Bis(trifluoromethyl)benzoic acid(725-89-3) 1H NMR spectrum [chemicalbook.com]

- 9. US6489507B1 - Process for the synthesis of 3,5-bis(trifluoromethyl)benzoic acid - Google Patents [patents.google.com]

- 10. mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions for analysis and identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 11. 3-(Trifluoromethyl)benzoic acid | SIELC Technologies [sielc.com]

Foreword: The Strategic Importance of 3-Chloro-5-(trifluoromethyl)benzoic Acid

An In-depth Technical Guide to the Synthesis of 3-Chloro-5-(trifluoromethyl)benzoic Acid

This compound is a highly valuable fluorinated building block in modern chemistry. Its unique substitution pattern—featuring both an electron-withdrawing chloro group and a lipophilic, metabolically stable trifluoromethyl group—makes it a critical intermediate in the development of novel pharmaceuticals and advanced agrochemicals. The precise arrangement of these functional groups allows for targeted modulation of a molecule's physicochemical properties, including acidity (pKa), lipophilicity (logP), and metabolic stability, which are cornerstone considerations in drug design and lead optimization. This guide provides an in-depth exploration of the primary synthetic pathways to this key intermediate, grounding theoretical principles in practical, field-proven experimental protocols for the research and development professional.

Chapter 1: The Sandmeyer Reaction Pathway: A Classic Approach to Aromatic Chlorination

The Sandmeyer reaction is a cornerstone of aromatic chemistry, providing a reliable method for the transformation of an aryl amino group into a variety of functionalities, including halides, via a diazonium salt intermediate.[1][2] This pathway is often favored for its predictable regiochemistry and tolerance of various functional groups on the aromatic ring. The overall transformation begins with the diazotization of an appropriately substituted aniline, followed by a copper(I) chloride-mediated decomposition of the diazonium salt to yield the desired aryl chloride.

Reaction Scheme & Mechanism

The synthesis commences with 3-amino-5-(trifluoromethyl)benzoic acid. The amino group is first converted into a diazonium salt using a nitrite source under acidic conditions. This intermediate is then subjected to a copper(I)-catalyzed radical-nucleophilic aromatic substitution (SRNAr), where the diazonium group is replaced by a chlorine atom, releasing nitrogen gas.[1][3]

The mechanism is initiated by a single-electron transfer (SET) from the copper(I) catalyst to the diazonium salt.[3] This forms a diazonium radical and a copper(II) halide species. The diazonium radical rapidly loses a molecule of dinitrogen gas (N₂) to generate a highly reactive aryl radical. This radical then abstracts a chlorine atom from the copper(II) halide, yielding the final product, this compound, and regenerating the copper(I) catalyst, allowing the catalytic cycle to continue.[2][3]

Visualization of the Sandmeyer Pathway

Caption: The Sandmeyer reaction workflow for synthesis.

Detailed Experimental Protocol

This protocol is adapted from established procedures for Sandmeyer-type reactions on substituted anilines.[4]

Materials:

-

3-Amino-5-(trifluoromethyl)benzoic acid

-

tert-Butyl nitrite (tBuONO)

-

Copper(I) chloride (CuCl)

-

Acetonitrile (CH₃CN)

-

6N Hydrochloric acid (HCl)

-

Ethyl acetate

-

10% Aqueous citric acid solution

-

Deionized water

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel, prepare a solution of copper(I) chloride (38.6 g) in acetonitrile (375 mL). Warm the mixture to 45-50°C with stirring.

-

Diazotization & Substitution: In a separate beaker, dissolve 3-amino-5-(trifluoromethyl)benzoic acid (50.0 g) in acetonitrile. Slowly add this solution to the warm CuCl mixture. Concurrently, add tert-butyl nitrite (35.2 g) dropwise, carefully maintaining the internal reaction temperature between 45-50°C using an ice bath as needed.

-

Reaction Completion: After the addition is complete, continue stirring the mixture at 50°C for an additional 30 minutes to ensure the reaction goes to completion.

-

Quenching & Work-up: Cool the reaction mixture to 10°C in an ice bath. Slowly add 250 mL of 6N hydrochloric acid and stir vigorously for 10 minutes.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product into ethyl acetate (2 x 200 mL).

-

Washing: Combine the organic layers and wash sequentially with 10% aqueous citric acid solution (150 mL) and deionized water (150 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude residue is purified by silica gel column chromatography, eluting with a solvent gradient of 10% to 25% ethyl acetate in hexane, to yield the final product as a white powder.[4]

Data Summary: Sandmeyer Pathway

| Parameter | Value/Description | Source |

| Starting Material | 3-Amino-5-(trifluoromethyl)benzoic acid | [4] |

| Key Reagents | t-BuONO, CuCl, HCl | [4] |

| Solvent | Acetonitrile, Ethyl Acetate | [4] |

| Reaction Temp. | 45-50°C | [4] |

| Typical Yield | ~60% | [4] |

| Purity | High, post-chromatography | [4] |

Chapter 2: The Grignard Carboxylation Pathway: Building the Carboxyl Group

An alternative and powerful strategy for synthesizing benzoic acids is through the carboxylation of a Grignard reagent. This organometallic approach involves the formation of a carbon-carbon bond by reacting an aryl magnesium halide with carbon dioxide.[5] This method is particularly useful when the required aryl halide precursor is readily accessible. The critical factor for success in any Grignard reaction is the stringent exclusion of atmospheric moisture and protic sources, as the Grignard reagent is a very strong base and nucleophile.[6]

Reaction Scheme & Mechanism

The synthesis begins with a suitable precursor, such as 1-bromo-3-chloro-5-(trifluoromethyl)benzene. This aryl bromide reacts with magnesium metal in an anhydrous ether solvent (typically THF) to form the corresponding aryl Grignard reagent. This reagent is then treated with solid carbon dioxide (dry ice), which acts as the electrophile. The Grignard reagent performs a nucleophilic attack on the carbon atom of CO₂, forming a magnesium carboxylate salt. The final step is an acidic work-up, which protonates the carboxylate to yield the desired this compound.[5][7]

Visualization of the Grignard Pathway

Caption: The Grignard carboxylation workflow.

Detailed Experimental Protocol

This protocol is based on well-established procedures for the carboxylation of aryl Grignard reagents.[7][8]

Materials:

-

1-Bromo-3-chloro-5-(trifluoromethyl)benzene

-

Magnesium turnings or granules

-

Anhydrous tetrahydrofuran (THF)

-

Solid carbon dioxide (dry ice), crushed

-

6N Hydrochloric acid (HCl)

-

Diethyl ether

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous sodium sulfate

Procedure:

-

Apparatus Preparation: All glassware must be rigorously dried in an oven overnight and assembled hot under a stream of dry nitrogen or argon gas to ensure anhydrous conditions.

-

Grignard Reagent Formation: Place magnesium turnings (1.2 eq) into a three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet. Add a small volume of anhydrous THF. In the dropping funnel, prepare a solution of 1-bromo-3-chloro-5-(trifluoromethyl)benzene (1.0 eq) in anhydrous THF.

-

Initiation: Add a small portion (~10%) of the aryl bromide solution to the magnesium slurry. The reaction may need to be initiated by gentle warming, adding a small crystal of iodine, or crushing the magnesium with a dry stirring rod. A gentle bubbling at the metal surface and a gray, cloudy appearance indicate successful initiation.[9]

-

Addition: Once the reaction has initiated, add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to heat the mixture at reflux for 1-2 hours to ensure complete consumption of the starting bromide.[7]

-

Carboxylation: Cool the Grignard solution to room temperature. In a separate, larger flask, place an excess of crushed dry ice. Under a positive nitrogen flow, transfer the Grignard reagent solution via cannula onto the dry ice with vigorous stirring.[5] An exothermic reaction will occur.

-

Work-up: Allow the mixture to warm to room temperature as the excess CO₂ sublimes. Slowly and carefully quench the reaction by adding 6N HCl with cooling in an ice bath until the aqueous layer is acidic (pH ~1-2) and all magnesium salts have dissolved.

-

Extraction and Purification: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x volumes). Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product. The product can often be purified by recrystallization from a suitable solvent system like toluene or a hexane/ethyl acetate mixture.

Data Summary: Grignard Pathway

| Parameter | Value/Description | Source |

| Starting Material | 1-Bromo-3-chloro-5-(trifluoromethyl)benzene | [7][8] |

| Key Reagents | Mg, CO₂(s), HCl | [5][7] |

| Solvent | Anhydrous THF, Diethyl Ether | [7] |

| Reaction Temp. | Reflux (formation), <0°C (carboxylation) | [7] |

| Typical Yield | 75-95% (process dependent) | [7][8] |

| Purity | Good, often purified by crystallization | [8] |

Chapter 3: Comparative Analysis and Strategic Selection

The choice between the Sandmeyer and Grignard pathways depends on several factors, including starting material availability, scalability, and sensitivity to reaction conditions.

| Feature | Sandmeyer Pathway | Grignard Pathway |

| Precursor | Aryl Amine | Aryl Halide (Br or I) |

| Key Transformation | C-N → C-Cl | C-Br → C-COOH |

| Yield | Moderate (~60%) | Generally High (75-95%) |

| Conditions | Moderate temperatures, aqueous media | Stringent anhydrous conditions, cryogenic temps |

| Scalability | Readily scalable, but diazonium salts can be unstable | Scalable, but requires excellent control of anhydrous conditions and exotherms |

| Key Challenge | Handling of potentially unstable diazonium intermediates | Strict exclusion of water and atmospheric moisture |

Expert Insights:

-

The Sandmeyer pathway is often chosen when the corresponding aniline is more readily available or cheaper than the aryl bromide. While the yield may be lower, the reaction conditions are generally more forgiving with respect to atmospheric moisture.

-

The Grignard pathway is preferred for its typically higher yields and atom economy in the carboxylation step. However, its success is critically dependent on rigorous experimental technique to maintain an inert, anhydrous environment. It is an excellent choice for laboratory-scale synthesis where high purity and yield are paramount.

Conclusion

The synthesis of this compound can be reliably achieved through several robust chemical strategies. The Sandmeyer and Grignard carboxylation routes represent two of the most effective and well-documented laboratory methods, each offering distinct advantages. A thorough understanding of the mechanisms, experimental nuances, and strategic considerations outlined in this guide empowers researchers and drug development professionals to select and execute the optimal synthetic pathway to access this vital chemical intermediate for their specific research and development objectives.

References

- CN101066917A - Process of preparing 3-trifluoromethyl benzoic acid - Google P

-

Liu, X., et al. (2021). Trifluoromethylation of Benzoic Acids: An Access to Aryl Trifluoromethyl Ketones. Organic Letters, 23, 4930-4934. [Link]

-

Wikipedia. Sandmeyer reaction. [Link]

-

BYJU'S. Sandmeyer Reaction Mechanism. [Link]

-

Yousaf, M., et al. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Molecular Diversity, 25(3), 1837-1854. [Link]

- US6489507B1 - Process for the synthesis of 3,5-bis(trifluoromethyl)

-

Yang, Z., et al. (2011). 3-Chloro-2,4,5-trifluorobenzoic acid. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 12), o3235. [Link]

-

Alkhaibari, I. S., et al. (2021). Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria. Molecules, 26(17), 5128. [Link]

-

J&K Scientific LLC. Sandmeyer Reaction. [Link]

-

Boston University. Grignard Reaction - Synthesis of Substituted Benzoic Acids. [Link]

-

Master Organic Chemistry. Reactions of Diazonium Salts: Sandmeyer and Related Reactions. [Link]

-

Chemistry LibreTexts. 7: The Grignard Reaction (Experiment). [Link]

-

Kedrowski, B. (2020). Grignard Reaction Experiment Part 1, Prelab. YouTube. [Link]

Sources

- 1. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 2. byjus.com [byjus.com]

- 3. jk-sci.com [jk-sci.com]

- 4. This compound | 53985-49-2 [chemicalbook.com]

- 5. DSpace [open.bu.edu]

- 6. youtube.com [youtube.com]

- 7. US6489507B1 - Process for the synthesis of 3,5-bis(trifluoromethyl)benzoic acid - Google Patents [patents.google.com]

- 8. The specific synthesis method of 3,5-bis(trifluoromethyl)benzoic acid_Chemicalbook [chemicalbook.com]

- 9. chem.libretexts.org [chem.libretexts.org]

An In-Depth Technical Guide to the Solubility of 3-chloro-5-(trifluoromethyl)benzoic acid

This guide provides a comprehensive overview of the solubility characteristics of 3-chloro-5-(trifluoromethyl)benzoic acid, a compound of interest in contemporary drug discovery and chemical synthesis. Recognizing the critical role of solubility in determining the bioavailability, formulation, and overall viability of a chemical entity, this document is structured to provide both foundational knowledge and actionable experimental protocols for researchers, scientists, and drug development professionals. While extensive quantitative solubility data for this specific molecule is not widely published, this guide furnishes the necessary theoretical framework and practical methodology to empower researchers to generate high-quality, reliable solubility data in their own laboratories.

Introduction: The Significance of Solubility

The solubility of an active pharmaceutical ingredient (API) is a paramount physicochemical property that dictates its therapeutic efficacy. Poor aqueous solubility can lead to low absorption and bioavailability, ultimately hindering the development of a promising drug candidate.[1][2][3] this compound, with its aromatic, halogenated, and acidic functionalities, presents a unique solubility profile that warrants careful investigation. This guide will delve into its known properties, the factors governing its solubility, and a robust experimental workflow for its precise determination.

Physicochemical Properties of this compound

A foundational understanding of a compound's intrinsic properties is essential for interpreting its solubility behavior. Key physicochemical parameters for this compound are summarized below.

| Property | Value | Source |

| Molecular Formula | C₈H₄ClF₃O₂ | PubChem[4] |

| Molecular Weight | 224.56 g/mol | PubChem[4] |

| Appearance | White to light yellow crystal powder or yellow liquid | ChemicalBook[5], Alfa Chemical[4] |

| Melting Point | 98-101 °C | Alfa Chemical[4] |

| Boiling Point | 263 °C | Alfa Chemical[4] |

| Water Solubility | Stated as "Soluble in water" (qualitative) | ChemicalBook[5], Alfa Chemical[4] |

Factors Influencing Solubility

The solubility of this compound is governed by several interrelated factors, primarily its chemical structure and the properties of the solvent.

pH-Dependent Solubility and the Role of pKa

As a benzoic acid derivative, this compound is a weak acid. Its solubility in aqueous media is highly dependent on the pH of the solution.

-

At low pH (pH < pKa): The carboxylic acid group remains protonated (-COOH), and the molecule is in its neutral, less polar form. In this state, its aqueous solubility is at its lowest, referred to as its intrinsic solubility.

-

At high pH (pH > pKa): The carboxylic acid group deprotonates to form the carboxylate anion (-COO⁻). This ionized form is significantly more polar and, therefore, exhibits much higher aqueous solubility.

Solvent Polarity

The principle of "like dissolves like" is central to predicting solubility in organic solvents. The presence of a polar carboxylic acid group and the nonpolar trifluoromethyl and chloro-substituted benzene ring gives the molecule a mixed polarity.

-

Polar Protic Solvents (e.g., methanol, ethanol): These solvents can engage in hydrogen bonding with the carboxylic acid group, promoting solubility.

-

Polar Aprotic Solvents (e.g., DMSO, acetone): These can act as hydrogen bond acceptors and are generally good solvents for benzoic acid derivatives.

-

Nonpolar Solvents (e.g., hexane, toluene): Solubility is expected to be limited in these solvents due to the polarity of the carboxylic acid group.

Experimental Determination of Thermodynamic Solubility

The "gold standard" for determining the true equilibrium solubility of a compound is the shake-flask method .[6] This method ensures that the solution has reached saturation and is in thermodynamic equilibrium with the solid material.[1][6]

Experimental Workflow Diagram

The following diagram outlines the critical steps in the shake-flask solubility determination protocol.

Caption: Shake-flask method workflow for solubility determination.

Detailed Step-by-Step Protocol

Rationale: This protocol is designed to be self-validating. The presence of excess solid at the end of the experiment confirms that saturation was achieved. The use of a validated HPLC method ensures accurate quantification.

-

Preparation:

-

Add an excess amount of solid this compound (e.g., 5-10 mg) to a small, sealable glass vial. The excess is critical to ensure saturation is reached and maintained.[6]

-

Accurately pipette a known volume of the desired solvent (e.g., 1.0 mL) into the vial.

-

Securely seal the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in an orbital shaker or rotator set to a constant temperature (e.g., 25 °C).

-

Agitate the suspension for a sufficient duration to reach equilibrium. A common starting point is 24 hours, but for some compounds, 48 or even 72 hours may be necessary.[1] It is advisable to test multiple time points (e.g., 24h and 48h) to ensure the measured concentration does not increase with time, confirming equilibrium has been reached.

-

After the agitation period, visually inspect the vial to confirm that excess solid material is still present. If all the solid has dissolved, the experiment is invalid and must be repeated with a larger amount of the compound.

-

-

Phase Separation:

-

To separate the saturated solution from the undissolved solid, centrifuge the vial at high speed (e.g., 10,000 x g for 10 minutes).

-

Carefully draw off the supernatant using a pipette and immediately filter it through a chemically compatible syringe filter (e.g., a 0.22 µm PTFE filter for organic solvents) into a clean vial. This step removes any remaining microscopic particles that could inflate the solubility measurement.

-

-

Quantification via HPLC-UV:

-

Method Validation: Before analyzing the sample, a validated HPLC method is required. This involves establishing linearity, accuracy, and precision.[7][8]

-

Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in the mobile phase. Inject these standards into the HPLC system to generate a calibration curve by plotting peak area against concentration.

-

Sample Analysis: Accurately dilute the filtered saturate with the mobile phase to bring its concentration within the linear range of the calibration curve.

-

Inject the diluted sample into the HPLC system.

-

Calculation: Determine the concentration of the diluted sample from its peak area using the calibration curve. Calculate the original solubility in the solvent by multiplying the result by the dilution factor.

-

Suggested HPLC-UV Method Parameters

The following provides a robust starting point for developing a quantification method for this compound, based on common practices for benzoic acid derivatives.[7][9][10]

| Parameter | Suggested Condition | Rationale |

| Column | C18 Reverse-Phase (e.g., 150 x 4.6 mm, 5 µm) | Provides good retention and separation for moderately polar aromatic compounds. |

| Mobile Phase | Acetonitrile and Water (with 0.1% Phosphoric or Formic Acid) | The organic/aqueous mixture allows for tuning of retention. The acid suppresses the ionization of the carboxylic group, leading to sharper, more symmetric peaks. |

| Elution | Isocratic or Gradient | Start with an isocratic method (e.g., 60:40 Acetonitrile:Water) and switch to a gradient if needed to resolve impurities. |

| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |

| Detection Wavelength | ~230-254 nm | Aromatic rings typically show strong absorbance in this UV range. The optimal wavelength should be confirmed by running a UV scan of a standard solution. |

| Injection Volume | 10 µL | A typical injection volume. |

| Column Temperature | 30 °C | Maintaining a constant temperature ensures reproducible retention times. |

Safety and Handling

As a laboratory chemical, this compound must be handled with appropriate care.

-

Hazard Classifications: It is classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[4]

-

Recommended Precautions: Always handle this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and direct contact with skin and eyes.[4]

Conclusion

This technical guide provides the essential framework for understanding and determining the solubility of this compound. While a comprehensive public dataset of its solubility in various organic solvents is currently unavailable, the detailed experimental protocol outlined herein equips researchers with a reliable and scientifically sound method to generate this critical data. By carefully controlling experimental variables, particularly temperature and pH, and employing a validated analytical technique such as HPLC, drug development professionals can obtain the accurate and reproducible solubility data needed to advance their research and formulation efforts.

References

- 1. 3-(Trifluoromethyl)benzoic acid | 454-92-2 [chemicalbook.com]

- 2. analytical.chem.ut.ee [analytical.chem.ut.ee]

- 3. This compound | C8H4ClF3O2 | CID 3802362 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. China this compound CAS:53985-49-2 Manufacturers - Free Sample - Alfa Chemical [alfachemch.com]

- 5. This compound | 53985-49-2 [chemicalbook.com]

- 6. canbipharma.com [canbipharma.com]

- 7. 3-(Trifluoromethyl)benzoic acid | C8H5F3O2 | CID 9963 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. scribd.com [scribd.com]

- 9. 129931-45-9|3-Chloro-2-fluoro-5-(trifluoromethyl)benzoic acid|BLD Pharm [bldpharm.com]

- 10. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Discovery and History of 3-Chloro-5-(trifluoromethyl)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Chloro-5-(trifluoromethyl)benzoic acid, a key building block in modern chemistry, holds a significant position in the synthesis of a wide array of agrochemicals and pharmaceuticals. Its unique trifluoromethyl and chlorine substituents on a benzoic acid core impart desirable physicochemical properties to target molecules, including enhanced metabolic stability, lipophilicity, and binding affinity. This guide delves into the historical context of its discovery, the evolution of its synthetic methodologies, and the scientific principles underpinning its preparation. We will explore the key chemical reactions and strategic considerations that have led to its current state of production, providing a comprehensive resource for researchers in organic synthesis and medicinal chemistry.

Introduction: The Rise of Fluorinated Aromatic Scaffolds

The mid-20th century witnessed a paradigm shift in the development of bioactive compounds with the strategic incorporation of fluorine atoms. The trifluoromethyl (CF₃) group, in particular, became a cornerstone in the design of novel agrochemicals and pharmaceuticals.[1][2] Its strong electron-withdrawing nature, high lipophilicity, and the exceptional strength of the carbon-fluorine bond confer enhanced metabolic stability and improved bioavailability to parent molecules.[1] This has led to a surge in the development of trifluoromethylated aromatic compounds, with this compound emerging as a versatile and highly valuable intermediate.

The Genesis of this compound: A Historical Perspective

While a singular, seminal "discovery" paper for this compound is not readily apparent in the annals of chemical literature, its emergence can be traced to the broader advancements in the synthesis of fluorinated aromatic compounds. The first synthesis of an aromatic compound bearing a trifluoromethyl group dates back to the late 19th and early 20th centuries. However, it was the burgeoning agrochemical and pharmaceutical industries in the post-World War II era that catalyzed the exploration and synthesis of a diverse range of substituted benzotrifluorides.[3][4]

The development of compounds like this compound was driven by the need for molecular scaffolds that could be readily functionalized to create libraries of potential new drugs and pesticides. The presence of both a chloro and a trifluoromethyl group on the benzoic acid ring offered multiple reaction sites and a unique electronic profile for further chemical transformations.

Evolution of Synthetic Methodologies

The synthesis of this compound has evolved, leveraging fundamental organic reactions. The primary strategies for its preparation can be categorized into three main approaches, each with its own set of advantages and challenges.

Approach 1: Oxidation of a Substituted Toluene Precursor

One of the most logical and historically significant routes to benzoic acids is the oxidation of the corresponding toluene derivative. In this case, the synthesis would commence with 3-chloro-5-(trifluoromethyl)toluene.

Reaction Pathway:

Figure 1: Oxidation of a toluene precursor to the corresponding benzoic acid.

Causality Behind Experimental Choices:

-

Starting Material: 3-chloro-5-(trifluoromethyl)toluene serves as a readily available or synthetically accessible precursor.

-

Oxidizing Agent: Strong oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are typically employed for the complete oxidation of the methyl group to a carboxylic acid. The choice of oxidant and reaction conditions (e.g., temperature, solvent) is critical to achieve high yields and minimize side reactions.

Protocol Example (Hypothetical based on standard procedures):

-

To a stirred solution of 3-chloro-5-(trifluoromethyl)toluene in a suitable solvent (e.g., a mixture of pyridine and water), potassium permanganate is added portion-wise.

-

The reaction mixture is heated to reflux for several hours until the purple color of the permanganate disappears.

-

After cooling, the manganese dioxide byproduct is removed by filtration.

-

The filtrate is acidified with a strong acid (e.g., HCl) to precipitate the this compound.

-

The solid product is collected by filtration, washed with cold water, and dried.

Approach 2: Carboxylation of a Grignard Reagent

The formation of a Grignard reagent followed by carboxylation is a classic and powerful method for the synthesis of carboxylic acids. This approach would start from a halogenated precursor, 1-bromo-3-chloro-5-(trifluoromethyl)benzene.

Reaction Pathway:

Figure 3: Introduction of the chloro group via the Sandmeyer reaction.

Causality Behind Experimental Choices:

-

Diazotization: The primary aromatic amine is converted to a diazonium salt by treatment with nitrous acid (generated in situ from sodium nitrite and a strong acid like HCl) at low temperatures (typically 0-5 °C) to ensure the stability of the diazonium intermediate.

-

Copper(I) Catalyst: Copper(I) chloride (CuCl) is the classic catalyst for the Sandmeyer chlorination. It facilitates the single-electron transfer mechanism that leads to the formation of a nitrogen molecule and an aryl radical, which then abstracts a chlorine atom from the copper salt.

Physicochemical Properties and Spectroscopic Data

A summary of the key physical and chemical properties of this compound is presented in the table below.

| Property | Value |

| CAS Number | 53985-49-2 [5][6][7][8] |

| Molecular Formula | C₈H₄ClF₃O₂ [5][7] |

| Molecular Weight | 224.56 g/mol [7] |

| Appearance | White to off-white solid |

| Solubility | Moderately soluble in organic solvents, limited solubility in water |

Spectroscopic data is crucial for the characterization and quality control of the compound. While specific spectra are proprietary, typical analytical techniques would include ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the structure and purity.

Applications in Agrochemical and Pharmaceutical Development

The unique substitution pattern of this compound makes it a valuable intermediate in the synthesis of a wide range of bioactive molecules.

-

Agrochemicals: The trifluoromethyl group is a common feature in modern herbicides and insecticides, enhancing their potency and stability. [1][2]This benzoic acid derivative can be elaborated into more complex structures with desired pesticidal activity.

-

Pharmaceuticals: In drug discovery, this compound serves as a scaffold for the synthesis of new therapeutic agents. The chloro and trifluoromethyl groups can modulate the electronic properties and lipophilicity of a drug candidate, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. For instance, it has been used in the preparation of muscarinic receptor modulators for potential treatment of psychiatric and neurological conditions. [3]

Conclusion and Future Outlook

The history of this compound is intrinsically linked to the rise of fluorine chemistry and the relentless pursuit of novel bioactive compounds. While its initial synthesis may not be documented in a single landmark publication, its importance is evident from its continued use as a key building block in both academic and industrial research. The synthetic routes to this compound are a testament to the enduring power of classic organic reactions, each offering a distinct strategic advantage depending on the available starting materials and desired scale of production. As the demand for more sophisticated and effective agrochemicals and pharmaceuticals continues to grow, the role of versatile intermediates like this compound is set to expand, driving further innovation in synthetic and medicinal chemistry.

References

- Sandmeyer, T. (1884). Ueber die Ersetzung der Amidgruppe durch Chlor in den aromatischen Substanzen. Berichte der deutschen chemischen Gesellschaft, 17(2), 1633–1635.

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of Fluorine in Modern Agrochemicals: A Deep Dive into Trifluoromethylated Compounds. Retrieved from [Link]

-

Trifluoromethylpyridine: A Cornerstone for Next-Gen Agrochemicals and Pharmaceuticals. (2025). Retrieved from [Link]

-

P&S Chemicals. (n.d.). Product information, this compound. Retrieved from [Link]

-

Zhengzhou Alfa Chemical Co., Ltd. (n.d.). This compound cas:53985-49-2. Retrieved from [Link]

- Google Patents. (n.d.). Process for the synthesis of 3,5-bis(trifluoromethyl)benzoic acid.

-

PubChem. (n.d.). This compound. Retrieved from [Link]

- Google Patents. (n.d.). Preparation method for 3- (2-chloro-4- (trifluoromethyl) phenoxy) -benzoic acid.

- Google Patents. (n.d.). Process of preparing 3-trifluoromethyl benzoic acid.

- Google Patents. (n.d.). Method for synthesizing 3-chloro-5-trifluoromethyl trifluoro acetophenone.

- Google Patents. (n.d.). 3-chloro methyl benzoic acid synthetic method.

- Google Patents. (n.d.). Preparation method of 2-chloro-5-(trifluoromethyl) benzoic acid.

- MDPI. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Pharmaceuticals, 15(3), 332.

-

Organic Chemistry Portal. (n.d.). Trifluoromethylation of Benzoic Acids: An Access to Aryl Trifluoromethyl Ketones. Retrieved from [Link]

- Google Patents. (n.d.). Therapeutic compounds.

-

Southern Regional Extension Forestry. (n.d.). Pesticide Development. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (n.d.). DDT - A Brief History and Status. Retrieved from [Link]

-

IUPAC Agrochemicals. (2010). History of Pesticide Use. Retrieved from [Link]

- PMC. (2021). Development of novel pesticides in the 21st century. Journal of Pesticide Science, 46(2), 190–201.

Sources

- 1. CN113636919A - Method for synthesizing 3-chloro-5-trifluoromethyl trifluoro acetophenone - Google Patents [patents.google.com]

- 2. 53985-49-2 | CAS数据库 [m.chemicalbook.com]

- 3. sref.info [sref.info]

- 4. The Evolution of Chemical Pesticides [fishersci.com]

- 5. pschemicals.com [pschemicals.com]

- 6. China this compound CAS:53985-49-2 Manufacturers - Free Sample - Alfa Chemical [alfachemch.com]

- 7. This compound | C8H4ClF3O2 | CID 3802362 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound | 53985-49-2 [chemicalbook.com]

An In-depth Technical Guide to the Safety and Hazards of 3-Chloro-5-(trifluoromethyl)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: Contextualizing the Hazard Profile

3-Chloro-5-(trifluoromethyl)benzoic acid, identified by CAS Number 53985-49-2, is an aromatic carboxylic acid derivative.[1] Its utility in medicinal chemistry and agrochemical synthesis stems from the unique electronic properties conferred by the electron-withdrawing chloro and trifluoromethyl groups. These substituents, however, also dictate its toxicological profile, making a thorough understanding of its safety and hazards paramount for any professional handling this compound. This guide provides a detailed examination of its known hazards, outlines protocols for safe handling and emergency response, and addresses the current gaps in toxicological data.

The core principle of laboratory safety when handling compounds like this compound is proactive risk mitigation. The reactivity and hazard potential are directly linked to its chemical structure. The benzoic acid moiety provides a reactive carboxylic acid group, while the halogenated phenyl ring influences its metabolic stability and potential for biological interaction. This guide is structured to provide not just procedural steps, but the scientific rationale behind them, empowering researchers to make informed safety decisions.

Section 1: Hazard Identification and GHS Classification

The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides the foundational framework for understanding the immediate hazards of this compound.[2] The compound is consistently classified as an irritant across multiple supplier safety data sheets (SDS).

Table 1: GHS Classification for this compound [2]

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity - Single Exposure | 3 | H335: May cause respiratory irritation |

The "Warning" signal word is associated with these classifications.[2] The causality behind these classifications is rooted in the acidic nature of the carboxylic group and the reactivity of the halogenated aromatic ring, which can interact with and disrupt biological tissues upon contact.

Caption: GHS Hazard classification workflow for the compound.

Section 2: Toxicological Profile: Knowns and Data Gaps

A comprehensive toxicological assessment is critical for a full risk profile. For this compound, there is a notable absence of publicly available, in-depth toxicological studies.[3] Most safety data sheets state that the toxicological properties have not been fully investigated.

Acute Toxicity

Quantitative acute toxicity data (e.g., LD50 oral, dermal; LC50 inhalation) for this compound are not available in the public domain. The primary acute effects observed upon exposure are irritant in nature, as defined by the GHS classifications.[2]

Chronic Toxicity, Carcinogenicity, Mutagenicity, and Reproductive Toxicity

There are currently no specific studies available that evaluate the long-term effects of exposure to this compound. Therefore, its potential as a carcinogen, mutagen, or reproductive toxin is unknown.

Expert Insight & Causality: The absence of data does not equate to the absence of hazard. For novel or specialized chemicals, comprehensive toxicological testing may not have been performed or published. In such cases, a precautionary principle should be adopted. Researchers can infer potential, unconfirmed hazards by examining structurally similar compounds. For instance, studies on other chlorinated benzoic acid derivatives have shown varying levels of toxicity. A study on 4-chlorobenzoic acid indicated it is moderately hazardous and can lead to disorders of the hepatorenal system upon subchronic oral intake.[4] While this does not provide direct evidence for the target compound, it underscores the plausibility of systemic effects for this class of chemicals and reinforces the need for stringent exposure controls.

Section 3: First Aid and Emergency Procedures

The appropriate emergency response is dictated by the compound's known irritant properties. Rapid action is essential to minimize harm.

First Aid Protocols

| Exposure Route | Protocol |

| Inhalation | 1. Remove the individual to fresh air immediately.[5]2. If breathing is difficult or has stopped, provide artificial respiration.[5]3. Seek immediate medical attention. |

| Skin Contact | 1. Immediately flush the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes.[5]2. If skin irritation persists, seek medical attention.[5]3. Wash contaminated clothing before reuse. |

| Eye Contact | 1. Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5]2. Remove contact lenses if present and easy to do.[5]3. Seek immediate medical attention, preferably from an ophthalmologist. |

| Ingestion | 1. Do NOT induce vomiting.[6]2. Rinse the mouth with water.[5]3. Never give anything by mouth to an unconscious person.[5]4. Seek immediate medical attention. |

Fire-Fighting Measures

This compound is a solid and not considered a significant fire risk; however, containers may burn.

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[5]

-

Specific Hazards: Thermal decomposition can lead to the release of irritating and toxic gases and vapors, including carbon oxides, hydrogen chloride, and hydrogen fluoride.[6]

-

Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with skin and eyes and inhalation of toxic fumes.[7]

Section 4: Safe Handling, Storage, and Disposal

Implementing robust handling and storage protocols is the primary mechanism for ensuring the safety of laboratory personnel.

Engineering Controls and Personal Protective Equipment (PPE)

The principle of ALARA (As Low As Reasonably Achievable) should guide all handling procedures.

-

Engineering Controls: Always handle this compound within a certified chemical fume hood to control exposure to dust and aerosols.[5] Ensure that an eyewash station and safety shower are readily accessible in the immediate work area.[6]

-

Personal Protective Equipment (PPE): The selection of PPE is critical and should be based on a thorough risk assessment.

Caption: Decision workflow for selecting appropriate PPE.

Handling and Storage Protocols

Step-by-Step Handling Protocol:

-

Preparation: Before handling, ensure all necessary PPE is worn correctly. Confirm the chemical fume hood is functioning properly.

-

Dispensing: Avoid creating dust when weighing or transferring the solid material. Use a spatula and weigh the material on a tared weigh boat within the fume hood.

-

In Use: Keep the container tightly closed when not in use. Avoid contact with skin, eyes, and clothing.

-

Post-Handling: Thoroughly wash hands and any exposed skin with soap and water after handling is complete, even if gloves were worn.[5]

-

Hygiene: Do not eat, drink, or smoke in the laboratory area where this chemical is handled or stored.[8]

Storage Conditions:

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.[5]

-

Store away from incompatible materials, particularly strong oxidizing agents.[6]

Disposal Considerations

Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations. Do not allow the material to enter drains or waterways. Contaminated packaging should be treated as hazardous waste and disposed of accordingly.

Section 5: Ecotoxicological Profile

There is no specific ecotoxicity data available for this compound. Its impact on aquatic or terrestrial organisms has not been reported. However, given its chemical nature as a halogenated aromatic acid, prudence dictates that it should be prevented from entering the environment. The trifluoromethyl group is known for its high stability, suggesting the compound may be persistent.

Conclusion